molecular formula C25H17FN4O5 B2748974 5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione CAS No. 894933-12-1

5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione

カタログ番号: B2748974
CAS番号: 894933-12-1
分子量: 472.432
InChIキー: KJXKOFKABJGIOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione is a useful research compound. Its molecular formula is C25H17FN4O5 and its molecular weight is 472.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 5-(4-fluorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione represents a novel chemical entity with potential therapeutic applications. Its structure incorporates a quinazoline core and a 1,2,4-oxadiazole moiety, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure

The chemical structure can be summarized as follows:

  • Molecular Formula : C₂₁H₁₈FN₄O₄
  • Molecular Weight : 398.39 g/mol

The biological activity of the compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases : The compound has shown potential in inhibiting p38 mitogen-activated protein kinase (MAPK), a target implicated in inflammatory responses and cancer progression.
  • Antioxidant Activity : The presence of the oxadiazole moiety contributes to its antioxidant properties, aiding in the reduction of oxidative stress in cells.

Anticancer Properties

Recent studies have demonstrated that derivatives containing oxadiazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : Compounds with similar structures have shown IC50 values ranging from 0.12 to 2.78 µM against MCF-7 cells, indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
5-(4-fluorobenzyl)-7...MCF-70.12 - 2.78
DoxorubicinMCF-70.15

Mechanism of Induction of Apoptosis

Flow cytometry analyses revealed that compounds similar to the target compound induce apoptosis in MCF-7 cells by increasing caspase 3/7 activity and p53 expression levels . This suggests that the compound may trigger programmed cell death pathways effectively.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the aromatic rings significantly influence the biological activity:

  • Electron-Withdrawing Groups (EWGs) : The presence of EWGs at specific positions enhances the anticancer activity .

Antimicrobial and Antioxidant Effects

Compounds derived from oxadiazoles have also been reported to possess antimicrobial properties against various pathogens and exhibit antioxidant activities that can help mitigate cellular damage caused by free radicals .

Potential Neurological Applications

Given their ability to modulate enzyme activity related to neurodegenerative diseases, these compounds may also serve as leads for developing treatments for conditions such as Alzheimer's disease through inhibition of NAD-dependent deacetylases .

Case Studies and Clinical Implications

While extensive preclinical studies highlight the potential of this compound class, clinical evaluations are still necessary. Future research should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To elucidate detailed pathways involved in its anticancer effects.

特性

CAS番号

894933-12-1

分子式

C25H17FN4O5

分子量

472.432

IUPAC名

5-[(4-fluorophenyl)methyl]-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazoline-6,8-dione

InChI

InChI=1S/C25H17FN4O5/c26-17-8-6-15(7-9-17)12-29-19-11-21-20(33-14-34-21)10-18(19)24(31)30(25(29)32)13-22-27-23(28-35-22)16-4-2-1-3-5-16/h1-11H,12-14H2

InChIキー

KJXKOFKABJGIOR-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=O)N3CC4=CC=C(C=C4)F)CC5=NC(=NO5)C6=CC=CC=C6

溶解性

not available

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。